molecular formula C15H16ClN3O B7509383 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

カタログ番号 B7509383
分子量: 289.76 g/mol
InChIキー: DALLIWRYJQOUKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea, also known as CP-690,550 or Tofacitinib, is a small-molecule drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis. It belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that have emerged in recent years for the treatment of various autoimmune and inflammatory diseases. In

作用機序

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors. By inhibiting JAK enzymes, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea reduces the production of inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and ulcerative colitis in clinical trials.

実験室実験の利点と制限

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several advantages for lab experiments. It is a small-molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the signaling pathways of cytokines and growth factors. However, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has some limitations for lab experiments. It is a potent inhibitor of JAK enzymes, which may have off-target effects on other signaling pathways. It may also have different effects on different cell types and in different disease models.

将来の方向性

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has opened up new avenues for the treatment of various autoimmune and inflammatory diseases. Future research should focus on the development of more selective JAK inhibitors with fewer off-target effects. The use of JAK inhibitors in combination with other drugs may also be explored to enhance their therapeutic effects. The role of JAK inhibitors in the regulation of immune cell function and the development of immune tolerance should also be investigated. In conclusion, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is a promising drug for the treatment of autoimmune and inflammatory diseases, and further research is needed to fully understand its potential therapeutic effects.

合成法

The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the reaction of 3-chloro-4-methylbenzylamine with pyridine-4-carboxaldehyde to form 3-(3-chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO).

科学的研究の応用

3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been extensively studied for its potential therapeutic effects in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, ulcerative colitis, and other diseases. 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has also been studied for its potential use in the treatment of transplant rejection and graft-versus-host disease.

特性

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-11-3-4-13(9-14(11)16)18-15(20)19(2)10-12-5-7-17-8-6-12/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLIWRYJQOUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)CC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。